molecular formula C8H11NO6S B1204213 Norepinephrine sulfate CAS No. 81138-41-2

Norepinephrine sulfate

Cat. No. B1204213
CAS RN: 81138-41-2
M. Wt: 249.24 g/mol
InChI Key: CVJMZWLHUCMEKO-ZETCQYMHSA-N
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Description

Norepinephrine, also known as noradrenaline, is both a neurotransmitter and a hormone . It plays an important role in your body’s “fight-or-flight” response . As a medication, norepinephrine is used to increase and maintain blood pressure in limited, short-term serious health situations .


Synthesis Analysis

Norepinephrine is made from nerve cells in the brainstem area of your brain and in an area near your spinal cord . It is part of your sympathetic nervous system, which is part of your body’s emergency response system to danger — the “fight-or-flight” response . A study has developed a discriminative and quantitative analysis based on the previous optimized parameters obtained by the design of experiments fixed for norepinephrine (NOR) and extended to epinephrine (EPI) which are two neurotransmitters with very similar structures .


Molecular Structure Analysis

Norepinephrine sulfate has a molecular formula of C8H11NO6S . Its average mass is 249.241 Da and its monoisotopic mass is 249.030701 Da .


Chemical Reactions Analysis

An analytical method has been reported that allows for analysis and quantification of metanephrine, normetanephrine, epinephrine, norepinephrine, and dopamine in urine, without the need for a solid-phase extraction step . Stable-isotope-labeled internal standards are used for quantification .


Physical And Chemical Properties Analysis

Norepinephrine sulfate has a molecular formula of C8H11NO6S . Its average mass is 249.241 Da and its monoisotopic mass is 249.030701 Da .

Safety And Hazards

Norepinephrine is fatal if swallowed, in contact with skin or if inhaled . It is advised not to breathe dust/fume/gas/mist/vapors/spray . It is also advised not to get in eyes, on skin, or on clothing . It is recommended to wash thoroughly after handling .

Future Directions

There is evidence to suggest that norepinephrine is involved in regulating oxidative metabolism in immune cells . This suggests that further inquiry into the potential applications of this treatment modality in cancer is justified .

properties

IUPAC Name

[4-[(1R)-2-amino-1-hydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO6S/c9-4-7(11)5-1-2-8(6(10)3-5)15-16(12,13)14/h1-3,7,10-11H,4,9H2,(H,12,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJMZWLHUCMEKO-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CN)O)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10998666
Record name 4-(2-Amino-1-hydroxyethyl)-2-hydroxyphenyl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10998666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Norepinephrine sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002062
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Norepinephrine sulfate

CAS RN

81138-41-2, 77469-51-3
Record name Noradrenaline sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081138412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Amino-1-hydroxyethyl)-2-hydroxyphenyl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10998666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Norepinephrine sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002062
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
100
Citations
G Strobel, R Haußmann, P Bärtsch - Life sciences, 2002 - Elsevier
We investigated whether similar increments in venous plasma norepinephrine (NE) concentration caused by exercise and by intravenous NE infusion will elevate plasma …
Number of citations: 2 www.sciencedirect.com
K Mielke, G Strobel - Life sciences, 1994 - Elsevier
… Moreover, data indicate a net efflux of norepinephrine sulfate. … norepinephrine sulfate by norepinephrine uptake, intraplatelet sulfoconjugation and release of norepinephrine sulfate. …
Number of citations: 10 www.sciencedirect.com
NT Buu, O Kuchel - Life Sciences, 1979 - Elsevier
… of norepinephrine sulfate which may have been formed since we could noL detect any norepinephrine sulfate … before, .does not hydrolyse norepinephrine sulfate.. No epinephrine was …
Number of citations: 71 www.sciencedirect.com
DA Joyce, LJ Beilin, R Vandongen, L Davidson - Life Sciences, 1982 - Elsevier
… , which caused increases in free norepinephrine and epinephrine levels in plasma, the only consistent change in sulfated catecholamines was a marked fall in norepinephrine sulfate …
Number of citations: 84 www.sciencedirect.com
BA Faraj, VM Camp, DC Davis, M Kutner… - Biochemical …, 1993 - Elsevier
… Specifically, we measured the concentration of free dopamine, dopamine sulfate, free norepinephrine, norepinephrine sulfate, free epinephrine and epinephrine sulfate in plasma …
Number of citations: 17 www.sciencedirect.com
MG Ziegler, M Aung, B Kennedy - Kidney international, 1997 - Elsevier
… In humans, plasma dopamine sulfate and norepinephrine sulfate levels exceed the levels of dopamine and of norepinephrine in plasma. Plasma E-S04 levels are much lower than …
Number of citations: 22 www.sciencedirect.com
O Kuchel, NT Buu, P Hamet… - The Journal of …, 1984 - translationalres.com
… compared with controls; (2) that norepinephrine sulfate levels rise with age in both groups, … however, positively correlated with plasma norepinephrine sulfate levels, and the degree of …
Number of citations: 36 www.translationalres.com
O Kuchel, C Hausser, NT Buu, S Tenneson - Journal of neural …, 1985 - Springer
… lower concentrations of dopamine sulfate, norepinephrine sulfate, and epinephrine sulfate in … and epinephrine as well as norepinephrine sulfate, dopamine sulfate and free homovanillic …
Number of citations: 22 link.springer.com
G Strobel, B Friedmann, J Jost… - American Journal of …, 1994 - journals.physiology.org
… Plasma norepinephrine sulfate (NE-S) increased to higher levels after HI than after LI exercise (15.5 t 2.1 vs. 8.9 * 0.7 nmol/l). Immediately after HI/L1 and LI/HI plasma NE-S was …
Number of citations: 24 journals.physiology.org
DS Goldstein, KJ Swoboda, JM Miles… - The Journal of …, 1999 - academic.oup.com
… Plasma concentrations of L-DOPA sulfate, epinephrine sulfate and norepinephrine sulfate … Plasma concentrations of L-DOPA sulfate, epinephrine sulfate and norepinephrine sulfate …
Number of citations: 123 academic.oup.com

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